molecular formula C20H26N4O B5314154 [2-(Methylamino)pyrimidin-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone

[2-(Methylamino)pyrimidin-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone

Cat. No.: B5314154
M. Wt: 338.4 g/mol
InChI Key: NFPIPYZVXLRQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Methylamino)pyrimidin-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a methylamino group and a piperidine ring attached to a methanone group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methylamino)pyrimidin-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the pyrimidine ring, introducing the methylamino group through nucleophilic substitution. The piperidine ring can be synthesized separately and then coupled with the pyrimidine derivative using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: The aromatic ring in the piperidine moiety can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(Methylamino)pyrimidin-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can be used in assays to investigate the biochemical pathways it influences.

Medicine

In medicine, the compound’s structure suggests potential pharmacological properties. It could be explored for its therapeutic effects, particularly in targeting specific receptors or enzymes involved in disease pathways.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [2-(Methylamino)pyrimidin-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(Methylamino)pyrimidin-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone apart is its combination of a pyrimidine ring with a piperidine moiety, offering unique chemical reactivity and potential bioactivity. This structural uniqueness makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

[2-(methylamino)pyrimidin-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-15-6-3-4-8-17(15)10-9-16-7-5-11-24(14-16)19(25)18-12-22-20(21-2)23-13-18/h3-4,6,8,12-13,16H,5,7,9-11,14H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPIPYZVXLRQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3=CN=C(N=C3)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.